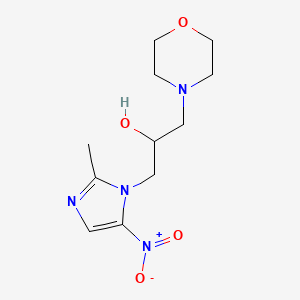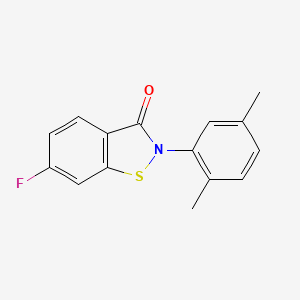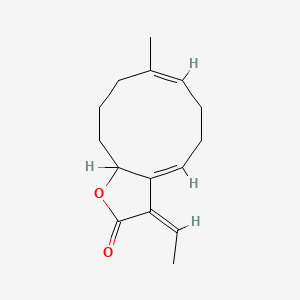
Morinidazole
Overview
Description
R,S-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol , is a third-generation 5-nitroimidazole antimicrobial agent. It is currently in clinical development as a racemic mixture for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections . This compound is similar to metronidazole, the prototype nitroimidazole antimicrobial, in its bactericidal activity, which depends on the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .
Scientific Research Applications
Morinidazole has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of nitroimidazoles and their derivatives.
Biology: Investigated for its antimicrobial activity against various anaerobic bacteria and protozoa.
Medicine: Under clinical development for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections. .
Safety and Hazards
Future Directions
Mechanism of Action
The mechanism of action of morinidazole involves the reduction of its nitro group to form a redox intermediate metabolite within the bacterium. This intermediate causes DNA strand breakage, inhibits DNA repair, and ultimately leads to cell death . The molecular targets and pathways involved include DNA and electron-transport proteins in anaerobic bacteria and protozoa .
Biochemical Analysis
Biochemical Properties
Morinidazole undergoes extensive metabolism in humans, primarily through glucuronidation . The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated to form S-morinidazole glucuronide and R-enantiomer glucuronide .
Cellular Effects
The bactericidal activity of this compound, similar to that of metronidazole (the prototype nitroimidazole antimicrobial), depends on the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by interfering with the structure of bacterial DNA, causing subsequent cell death . This is achieved through the formation of a redox intermediate metabolite in the bacterium .
Temporal Effects in Laboratory Settings
It is known that this compound glucuronidation followed by renal excretion is the major elimination pathway, accounting for 35% of the dose .
Metabolic Pathways
This compound is involved in the glucuronidation metabolic pathway . This biotransformation is mainly catalyzed by UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated .
Transport and Distribution
It is known that this compound and its metabolites are eliminated in humans primarily via renal excretion .
Preparation Methods
Morinidazole can be synthesized through a multi-step process involving the reaction of 2-methyl-5-nitroimidazole with morpholine and subsequent purification steps . The synthetic route typically involves the following steps:
Nitration: The nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.
Alkylation: The alkylation of 2-methyl-5-nitroimidazole with 3-chloropropanol to form 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-chloropropan-2-ol.
Substitution: The substitution of the chlorine atom with morpholine to form this compound.
Industrial production methods involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Morinidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound N-oxide.
Reduction: The nitro group in this compound can be reduced to form amino derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution . Major products formed from these reactions include this compound N-oxide and amino derivatives .
Comparison with Similar Compounds
Morinidazole is similar to other nitroimidazole compounds, such as metronidazole, ornidazole, and tinidazole . it has unique features that distinguish it from these compounds:
properties
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031280 | |
| Record name | Morinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92478-27-8 | |
| Record name | Morinidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morinidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Morinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORPONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid](/img/structure/B1676667.png)


![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)
![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)


![2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B1676675.png)



